6-fluoro-1H-1,3-benzodiazole-4-carboxylic acid
Overview
Description
Preparation Methods
The synthesis of 6-fluoro-1H-1,3-benzodiazole-4-carboxylic acid involves several steps, typically starting with the appropriate benzodiazole precursor. The synthetic route often includes fluorination and carboxylation reactions under controlled conditions. Industrial production methods may involve bulk custom synthesis and procurement to ensure the compound’s availability for research purposes .
Chemical Reactions Analysis
6-fluoro-1H-1,3-benzodiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of different derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-fluoro-1H-1,3-benzodiazole-4-carboxylic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Proteomics Research: Used as a reagent for studying protein structures and functions.
Medicinal Chemistry: Investigated for potential therapeutic uses due to its unique chemical properties.
Biological Studies: Employed in various biological assays to understand its effects on different biological systems.
Mechanism of Action
The mechanism of action of 6-fluoro-1H-1,3-benzodiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s fluorine atom and carboxylic acid group play crucial roles in its binding affinity and reactivity with biological molecules .
Comparison with Similar Compounds
6-fluoro-1H-1,3-benzodiazole-4-carboxylic acid can be compared with other benzodiazole derivatives, such as:
5-fluoro-1H-1,3-benzodiazole-4-carboxylic acid: Similar in structure but with a different fluorine position, leading to varied reactivity and applications.
1H-1,3-benzodiazole-4-carboxylic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.
Properties
IUPAC Name |
6-fluoro-1H-benzimidazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-4-1-5(8(12)13)7-6(2-4)10-3-11-7/h1-3H,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYORNABIQXMJPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1C(=O)O)N=CN2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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